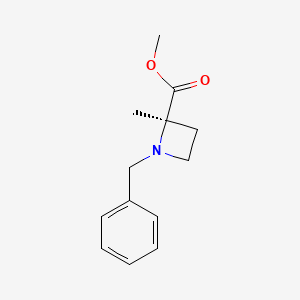

methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(12(15)16-2)8-9-14(13)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWMCHHETIEPNT-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCN1CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate: A Chiral Building Block for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive overview of methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Azetidines, as strained four-membered nitrogen-containing heterocycles, offer unique conformational constraints and physicochemical properties that are increasingly leveraged in the design of novel therapeutics. This document details the physicochemical properties, a proposed stereoselective synthetic route, and the burgeoning applications of this specific α-methylated azetidine ester, with a particular focus on its role as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable scaffold into their research and development pipelines.

Introduction: The Rise of Azetidines in Medicinal Chemistry

Azetidines have emerged as crucial motifs in modern drug discovery, prized for their ability to impart favorable pharmacokinetic properties to bioactive molecules.[1] Their strained four-membered ring system introduces a degree of conformational rigidity that can enhance binding to biological targets and improve metabolic stability.[1] Unlike their more strained three-membered aziridine counterparts, azetidines generally exhibit greater stability, while still offering unique reactivity for further chemical modification.[2]

The specific compound, methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate, incorporates several key features that make it a particularly valuable synthetic intermediate:

-

Azetidine Core: Provides the foundational strained ring structure.

-

Chiral Center at C2: The (2R) stereochemistry allows for stereospecific interactions with biological targets.

-

Quaternary α-Carbon: The methyl group at the 2-position introduces a fully substituted carbon, which can enhance metabolic stability by blocking a potential site of oxidation.

-

Methyl Ester: A versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid for further derivatization, such as amide bond formation.

-

N-Benzyl Group: A common protecting group for the azetidine nitrogen that can be removed under various conditions, allowing for the introduction of other substituents.

This guide will now delve into the specific properties, synthesis, and applications of this promising chiral building block.

Physicochemical Properties

Detailed experimental data for the physical properties of methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate are not widely available in peer-reviewed literature. However, based on its structure and data from chemical suppliers, the following information can be provided.

| Property | Value | Source |

| CAS Number | 1179839-12-3 | [3][4] |

| Molecular Formula | C₁₃H₁₇NO₂ | [3][5] |

| Molecular Weight | 219.28 g/mol | [5] |

| Purity | Typically ≥97% | [3] |

| Storage | Room temperature | [3] |

Stereoselective Synthesis: A Proposed Experimental Protocol

Overview of the Synthetic Strategy

The proposed synthesis involves a three-step sequence starting from commercially available materials:

-

Synthesis of the Racemic Precursor: Preparation of methyl 1-benzylazetidine-2-carboxylate from γ-butyrolactone.

-

Diastereoselective Methylation: Deprotonation of the α-carbon followed by methylation. The stereochemical outcome at the α-carbon is directed by the existing stereocenter and reaction conditions. Note: As the target is a specific enantiomer, a chiral resolution or an asymmetric synthesis would be required. The following is a general approach to the α-methylation.

-

Chiral Separation (if starting from racemic material): Separation of the (2R) and (2S) enantiomers using chiral chromatography or classical resolution.

Proposed Step-by-Step Protocol

Step 1: Synthesis of Methyl 1-benzylazetidine-2-carboxylate

This procedure is based on general methods for the synthesis of N-substituted azetidine-2-carboxylates.

-

Reaction:

-

To a solution of γ-butyrolactone in methanol, add bromine (Br₂) dropwise at a controlled temperature.

-

After the reaction is complete, remove excess bromine and methanol under reduced pressure to yield methyl 2,4-dibromobutanoate.

-

Dissolve the crude methyl 2,4-dibromobutanoate in a suitable solvent such as acetonitrile.

-

Add benzylamine and a base (e.g., sodium bicarbonate) and heat the mixture to reflux. This will effect the cyclization to form methyl 1-benzylazetidine-2-carboxylate.

-

After completion, the reaction mixture is worked up by filtration and evaporation of the solvent.

-

The crude product is purified by column chromatography on silica gel.

-

Step 2: Diastereoselective α-Methylation

This step is critical for introducing the methyl group at the C2 position with the desired stereochemistry. The use of a strong, sterically hindered base is crucial for the formation of the desired enolate.

-

Reaction:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve methyl 1-benzylazetidine-2-carboxylate in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

-

Slowly add a solution of lithium diisopropylamide (LDA) (typically 1.1 to 1.5 equivalents) in THF to the reaction mixture while maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (CH₃I) (typically 1.2 to 2.0 equivalents) dropwise to the enolate solution.

-

Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product, a mixture of diastereomers, is then purified by column chromatography.

-

Step 3: Chiral Separation

To obtain the desired (2R) enantiomer, the racemic mixture from Step 2 must be resolved.

-

Method: High-performance liquid chromatography (HPLC) using a chiral stationary phase is the most common and effective method for separating enantiomers of such compounds. The choice of the specific chiral column and mobile phase would require experimental optimization.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate.

Applications in Drug Discovery and Development

The primary application of methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate is as a specialized building block in the synthesis of complex bioactive molecules, most notably as a component of PROTACs.[3][6]

Role as a Protein Degrader Building Block (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[6] A PROTAC consists of three main components:

-

A ligand that binds to the target protein of interest.

-

A ligand that binds to an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon).

-

A chemical linker that connects the two ligands.

The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[7] The length, rigidity, and chemical nature of the linker are key parameters for optimization.

Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate is an attractive building block for PROTAC linkers for several reasons:

-

Conformational Constraint: The rigid azetidine ring can help to pre-organize the linker into a conformation that is favorable for ternary complex formation, potentially increasing the potency and selectivity of the PROTAC.

-

Vectorial Exit: The defined stereochemistry and substitution pattern provide a specific exit vector for attaching other parts of the linker or the E3 ligase/target protein ligands.

-

Improved Physicochemical Properties: The incorporation of sp³-rich scaffolds like azetidines can improve the solubility and reduce the lipophilicity of PROTACs, which are often large molecules with poor pharmacokinetic properties.

-

Metabolic Stability: The quaternary α-carbon can block metabolic oxidation at that position, potentially increasing the half-life of the PROTAC.

Workflow for Incorporation into PROTACs

Caption: General workflow for incorporating the azetidine building block into a PROTAC.

Conclusion and Future Outlook

Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate represents a valuable and specialized building block for the synthesis of advanced therapeutics. Its unique combination of a strained ring system, a chiral quaternary center, and versatile functional groups makes it an ideal scaffold for introducing conformational constraint and metabolic stability into drug candidates. While its primary application to date appears to be in the rapidly evolving field of targeted protein degradation with PROTACs, its utility is likely to expand to other areas of medicinal chemistry where precise control over molecular shape and properties is required. Further research into the synthesis and applications of this and related chiral azetidines will undoubtedly open new avenues for the design of next-generation therapies.

References

-

Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(40), 24683–24692. [Link]

-

CP Lab Safety. (n.d.). methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate, min 97%, 250 mg. Retrieved January 20, 2026, from [Link]

-

MOLBASE. (n.d.). (R)-1-benzyl-2-methyl-azetidine-2-carboxylic acid methyl ester|1179839-12-3. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). WO2021141662A1 - Proteolysis targeting chimeric molecules (protacs) with functional handles and uses thereof.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4385248, Methyl 1-benzylazetidine-2-carboxylate. Retrieved January 20, 2026, from [Link].

-

Rhenium Bio Science. (n.d.). methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate 95%. Retrieved January 20, 2026, from [Link]

-

Troup, R. I., & Scott, D. E. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-22. [Link]

-

Reidl, A. J., & Anderson, L. L. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3766-3814. [Link]

-

Singh, G., & Sharma, A. K. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 1-35. [Link]

Sources

- 1. methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate;CAS No.:1179839-12-3 [chemshuttle.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate chemical structure

An In-Depth Technical Guide to Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate: Synthesis, Characterization, and Applications

Introduction

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, represents a fascinating and increasingly vital structural motif in modern medicinal chemistry. Despite the inherent ring strain, which poses synthetic challenges, the rigid conformational constraint of the azetidine scaffold offers significant advantages in drug design.[1] It serves as a versatile bioisostere for more flexible five- and six-membered rings, such as pyrrolidine and piperidine, and can impart improved physicochemical properties, including metabolic stability and aqueous solubility.[1]

This guide focuses on a specific, high-value derivative: methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate . This molecule is a chiral, non-natural α-amino acid analog featuring a quaternary stereocenter. Its unique three-dimensional structure makes it a powerful building block for introducing conformational rigidity and novel vectors into complex bioactive molecules. Notably, its classification by chemical suppliers as a "Protein Degrader Building Block" underscores its relevance in cutting-edge therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[2][3] This guide, intended for researchers and drug development professionals, will provide a comprehensive overview of its structure, a robust synthetic strategy, detailed characterization parameters, and its primary applications.

| Property | Value | Reference |

| CAS Number | 1179839-12-3 | [2][4] |

| Molecular Formula | C₁₃H₁₇NO₂ | [2] |

| Molecular Weight | 219.28 g/mol | [2] |

| Stereochemistry | (2R) | [2] |

| Appearance | Varies; often a liquid or oil | [5] |

| Primary Application | Synthetic Building Block | [2][5] |

Chemical Structure

The structure of methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate is defined by a central azetidine ring. The nitrogen atom (N-1) is protected with a benzyl group, a common strategy to prevent unwanted side reactions and increase steric bulk. The carbon at position 2 (C-2) is a fully substituted, chiral center with the (R) configuration. This carbon is bonded to both a methyl group and a methyl ester (carboxylate) group, creating a quaternary α-amino acid ester analog.

Caption: Chemical structure of methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate.

Part 1: Retrosynthetic Analysis and Synthesis Strategy

The synthesis of this molecule presents two primary challenges: the construction of the strained four-membered ring and the stereocontrolled formation of the C-2 quaternary center.[1][6] A logical synthetic approach involves functionalizing a pre-existing chiral azetidine core.

Retrosynthetic Pathway

A plausible retrosynthesis begins by disconnecting the C-2 methyl group, suggesting an α-alkylation of a precursor. This precursor, methyl (2R)-1-benzylazetidine-2-carboxylate, can be traced back to the commercially available (R)-azetidine-2-carboxylic acid. This strategy leverages a readily available chiral pool starting material to establish the core stereochemistry.

Caption: Retrosynthetic analysis for the target molecule.

Proposed Synthetic Protocol

This protocol outlines a three-step synthesis starting from (R)-azetidine-2-carboxylic acid.

Step 1: N-Benzylation of (R)-Azetidine-2-carboxylic acid

-

Rationale: The benzyl group serves as a robust protecting group for the secondary amine, preventing its participation in subsequent reactions. It is stable to the basic conditions of the planned α-alkylation step.

-

Methodology:

-

Suspend (R)-azetidine-2-carboxylic acid (1.0 eq.) and potassium carbonate (K₂CO₃, 2.5 eq.) in a mixture of water and a suitable organic solvent like acetonitrile.

-

Add benzyl bromide (1.1 eq.) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to 50-60 °C and monitor by TLC until the starting material is consumed.

-

Upon completion, cool the mixture, dilute with water, and wash with a nonpolar solvent (e.g., diethyl ether) to remove excess benzyl bromide.

-

Acidify the aqueous layer to a pH of ~3-4 with 1M HCl to precipitate the product.

-

Filter, wash the solid with cold water, and dry under vacuum to yield (R)-1-benzylazetidine-2-carboxylic acid.

-

Step 2: Methyl Esterification

-

Rationale: Conversion of the carboxylic acid to a methyl ester is necessary to activate the α-proton for deprotonation in the subsequent alkylation step. Fischer esterification is a classic and effective method.

-

Methodology:

-

Dissolve the N-benzylated acid from Step 1 in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride (SOCl₂, 1.2 eq.) dropwise. Causality: SOCl₂ reacts with methanol to generate HCl in situ, which catalyzes the esterification.

-

Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl (2R)-1-benzylazetidine-2-carboxylate, which can be purified by column chromatography if necessary.

-

Step 3: Stereoselective α-Methylation

-

Rationale: This is the key bond-forming step. A strong, non-nucleophilic base is required to deprotonate the α-carbon without attacking the ester. Lithium diisopropylamide (LDA) is ideal for this purpose. The reaction must be performed at low temperature (-78 °C) to ensure kinetic control of the enolate formation and prevent side reactions.[7]

-

Methodology:

-

Prepare a solution of the ester from Step 2 in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a fresh solution of LDA (1.1 eq.) by adding n-butyllithium to diisopropylamine in THF at -78 °C and allowing it to stir for 20 minutes.

-

Slowly add the LDA solution to the ester solution via cannula. Stir for 1 hour at -78 °C to ensure complete enolate formation.

-

Add methyl iodide (CH₃I, 1.2 eq.) dropwise.

-

Maintain the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature.

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to isolate the final product, methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate.

-

Part 2: Structural Elucidation and Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information. Based on analogous structures, the following spectral data are predicted.[8][9][10]

| ¹H NMR Predicted Data (CDCl₃, 400 MHz) | |

| Chemical Shift (δ, ppm) | Description & Rationale |

| 7.25 - 7.40 | Multiplet, 5H, Aromatic protons of the benzyl group. |

| 3.70 | Singlet, 3H, Methyl ester (-OCH₃) protons. |

| 3.60 | Doublet, 1H, Diastereotopic benzylic proton (-CH₂-Ph). |

| 3.50 | Doublet, 1H, Diastereotopic benzylic proton (-CH₂-Ph). |

| 3.10 - 3.30 | Multiplet, 2H, Azetidine ring protons at C-4. |

| 2.00 - 2.20 | Multiplet, 2H, Azetidine ring protons at C-3. |

| 1.50 | Singlet, 3H, C-2 Methyl (-CH₃) protons. |

| ¹³C NMR Predicted Data (CDCl₃, 100 MHz) | |

| Chemical Shift (δ, ppm) | Description & Rationale |

| ~175 | C=O of the methyl ester. |

| ~138 | Quaternary aromatic carbon of the benzyl group. |

| ~128-129 | Aromatic CH carbons of the benzyl group. |

| ~68 | Quaternary C-2 of the azetidine ring. |

| ~58 | Benzylic -CH₂-Ph carbon. |

| ~52 | Methyl ester -OCH₃ carbon. |

| ~48 | Azetidine C-4 carbon. |

| ~25 | Azetidine C-3 carbon. |

| ~22 | C-2 Methyl -CH₃ carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify key functional groups.

| Predicted FT-IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| 3030 - 3080 | Aromatic C-H stretch. |

| 2850 - 2960 | Aliphatic C-H stretch (methyl and methylene). |

| ~1735 | C=O stretch (ester carbonyl).[8] |

| ~1170 | C-O stretch (ester). |

| ~1100 | C-N stretch. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is used to confirm the molecular formula.

-

Expected [M+H]⁺: 220.1332 (for C₁₃H₁₈NO₂⁺)

-

Key Fragmentation Pattern: A primary fragmentation would be the loss of the benzyl group (C₇H₇, 91 Da) or the methoxycarbonyl group (COOCH₃, 59 Da), providing further structural confirmation.

Chiral Analysis

Confirming the enantiomeric purity is critical.

-

Method: Chiral High-Performance Liquid Chromatography (Chiral HPLC).

-

Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. An enantiomeric excess (e.e.) of >99% is typically desired for high-quality building blocks.

Part 3: Applications in Drug Discovery

The unique structural features of methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate make it a valuable tool for addressing challenges in drug design.

Proline Bioisostere and Conformational Constraint

Azetidine-2-carboxylic acids are frequently used as constrained analogs of proline.[11] The substitution at the C-2 position with a methyl group further rigidifies the structure, locking the substituents into a defined three-dimensional space. When incorporated into a peptide or small molecule, this can:

-

Enforce a Bioactive Conformation: By restricting rotational freedom, the azetidine core can lock a molecule into the specific shape required for binding to a biological target, potentially increasing potency.

-

Improve Metabolic Stability: The quaternary center and the non-natural ring can block sites of metabolic degradation by enzymes like cytochrome P450s.

Building Block for Protein Degraders (PROTACs)

The most prominent application for this molecule is as a specialized building block in the synthesis of PROTACs.[2][3] PROTACs are heterobifunctional molecules designed to induce the degradation of a specific target protein. They consist of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.

The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for correctly orienting the POI and E3 ligase to facilitate ubiquitin transfer and subsequent degradation. Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate is an ideal component for constructing these sophisticated linkers.

Caption: Role of the azetidine building block within a PROTAC structure.

By incorporating this azetidine derivative, medicinal chemists can:

-

Introduce a rigid "kink" or turn in the linker, which can be essential for achieving a productive ternary complex (POI-PROTAC-E3 Ligase).

-

Explore novel chemical space beyond simple alkyl chains, potentially improving properties like cell permeability and reducing non-specific binding.

-

Utilize the ester functional group as a handle for further chemical elaboration to complete the synthesis of the final PROTAC molecule.

Conclusion

Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate is more than just another small molecule; it is a precision tool for modern medicinal chemistry. Its synthesis, while requiring careful control over stereochemistry and reaction conditions, is achievable through established organic chemistry principles. The true value of this compound lies in its application, where its constrained, chiral, and quaternary nature provides a unique structural element for designing highly specific and potent therapeutics. For researchers in drug discovery, particularly those developing next-generation modalities like protein degraders, this azetidine building block offers a powerful method for navigating complex structure-activity relationships and engineering molecules with enhanced pharmacological profiles.

References

- Vertex AI Search. (2024). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.

- Muthanna Journal of Pure Science. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine.

- MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update.

- National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.

- ResearchGate. (n.d.). Preparation of 2-substituted azetidines via C-H arylation.

- ResearchGate. (n.d.). FT-IR Absorption Results For Azetidine Derivatives (M32-M37).

- Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines.

- ResearchGate. (n.d.). Synthesized azetidine derivatives.

- Advanced Journal of Chemistry. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.

- BenchChem. (2025). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals.

- BenchChem. (n.d.). Azetidine-2-carboxylic Acid|Proline Analog|CAS 2517-04-6.

- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.

- MedChemExpress. (n.d.). L-Azetidine-2-carboxylic acid | Proline Analog.

- CP Lab Safety. (n.d.). methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate, min 97%, 250 mg.

- Chem-Impex. (n.d.). 1-Benzyl-Azetidine-2-carboxylic acid methyl ester.

- Royal Society of Chemistry. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes.

- PubChem. (n.d.). (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate.

- ChemicalBook. (n.d.). Methyl 1-Cbz-azetidine-3-carboxylate(757239-60-4) 1H NMR spectrum.

- Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. (n.d.).

- CP Lab Safety. (n.d.). methyl 1-benzyl-2-methylazetidine-2-carboxylate, min 97%, 500 mg.

- GuideChem. (2024). methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate Suppliers.

Sources

- 1. researchgate.net [researchgate.net]

- 2. calpaclab.com [calpaclab.com]

- 3. calpaclab.com [calpaclab.com]

- 4. methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate Suppliers, Manufacturers & Traders at Chemsrc [m.chemsrc.com]

- 5. chemimpex.com [chemimpex.com]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate | C14H17NO4 | CID 688167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 1-Cbz-azetidine-3-carboxylate(757239-60-4) 1H NMR [m.chemicalbook.com]

- 11. medchemexpress.com [medchemexpress.com]

Technical Guide: Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate

An In-depth Profile for Advanced Drug Discovery

Abstract: This document provides a comprehensive technical overview of methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate, a chiral heterocyclic building block of increasing importance in medicinal chemistry. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in modern drug design, valued for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] This guide details the compound's identification, core physicochemical properties, relevant synthetic principles, characteristic reactivity driven by ring strain, and its primary applications, particularly as a key intermediate for constructing next-generation therapeutics like protein degraders. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Introduction to the Azetidine Scaffold and the Target Compound

Azetidines have emerged as vital structural units in drug discovery.[1] Their defining feature is a high-energy, four-membered ring, which imparts a unique combination of conformational rigidity and high sp³ character.[1] This strained ring system, while more stable and easier to handle than its three-membered aziridine counterpart, possesses significant ring-strain energy (approx. 25.4 kcal/mol).[2] This inherent strain is not a liability but a key feature that influences the molecule's three-dimensional shape and reactivity, making it an attractive scaffold for enhancing properties such as metabolic stability, aqueous solubility, and receptor selectivity in drug candidates.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine motif, validating its utility in clinical applications.[1]

Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate (CAS No. 1179839-12-3) is a specific, enantiomerically pure derivative within this class. It features a quaternary stereocenter at the C-2 position, a crucial element for creating precise three-dimensional structures required for selective biological interactions. The N-benzyl group serves as a common protecting group, while the methyl ester provides a handle for further chemical modification. Its designation as a "Protein Degrader Building Block" highlights its utility in the synthesis of heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), a cutting-edge therapeutic modality.[3]

Physicochemical Properties and Identification

Accurate identification and handling are paramount for the successful application of any chemical reagent. The key properties for methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1179839-12-3 | [3][4] |

| Molecular Formula | C₁₃H₁₇NO₂ | [3][4] |

| Molecular Weight | 219.284 g/mol | [3] |

| Purity | ≥97% (Typical) | [3] |

| Appearance | Not specified in search results. | |

| Storage | Room temperature | [3] |

Synthesis and Stereochemical Control

The synthesis of chiral azetidines, particularly those with a quaternary center like the target compound, is a challenging endeavor due to the high ring strain.[5] General strategies rely on intramolecular cyclization reactions, which are thermodynamically demanding but kinetically feasible.

Core Synthetic Principle: Intramolecular Cyclization The most common approach involves the cyclization of a linear precursor containing a nucleophilic amine and a suitable leaving group at the γ-position (a 1,3-relationship). The stereochemistry at the C-2 position is typically established before the ring-closing step, often using a chiral auxiliary or an asymmetric catalyst.

A plausible, generalized workflow for synthesizing such a compound is outlined below. This process illustrates the key transformations required, starting from a chiral precursor to establish the (R)-configuration.

Caption: Relationship between ring strain and chemical properties.

For methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate, key reactive sites include:

-

The Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing a primary vector for derivatization.

-

The N-Benzyl Group: Can be removed via catalytic hydrogenolysis, revealing the secondary amine for further functionalization.

-

The α-Position (C-2 Methyl Group): While this is a quaternary center, chemistry at the adjacent carbonyl (e.g., formation of an enolate under harsh conditions) could be envisioned, though it is sterically hindered. Research on related systems shows that α-alkylation is possible on azetidine-2-carboxylic acid esters. [6]

Applications in Drug Discovery and Development

The unique structural features of azetidines make them highly valuable as "bioisosteres" or substitutes for other common rings (like pyrrolidine or piperidine) and acyclic fragments in drug molecules. [1] Enhancing Pharmacokinetic Profiles: The rigid, sp³-rich nature of the azetidine ring can improve key drug properties:

-

Metabolic Stability: The strained ring is often less susceptible to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains. [1]* Solubility: The embedded nitrogen atom can act as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule. [1]* Novel Chemical Space: It provides access to unique three-dimensional structures, allowing for fine-tuning of binding interactions with biological targets.

Role as a Protein Degrader Building Block: The most direct application for this compound is in the construction of bifunctional protein degraders, such as PROTACs. [3]A PROTAC consists of three parts: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate serves as a rigid, stereochemically defined component of the linker or as part of the ligand itself.

Caption: Role as a building block in a PROTAC structure.

The defined stereochemistry and rigidity provided by the azetidine core help to control the spatial orientation of the two ligands, which is critical for efficiently bringing the target protein and the E3 ligase into proximity to trigger ubiquitination and subsequent degradation.

Exemplary Experimental Protocol: Azetidine Ring Formation

The following is a representative, self-validating protocol for the key cyclization step in forming an N-protected azetidine-2-carboxylate, based on established chemical principles. Note: This is a generalized procedure and may require optimization for the specific substrate.

Objective: To perform an intramolecular SN2 cyclization to form the N-benzyl azetidine ring from a γ-functionalized linear precursor.

Self-Validation System:

-

Input Control: The starting material, methyl (2R)-2-amino-2-methyl-4-chlorobutanoate (or a related sulfonate ester), must be fully characterized by ¹H NMR and MS to confirm identity and purity (>95%). The base (e.g., potassium carbonate) must be anhydrous.

-

Process Control: The reaction is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progress.

-

Output Control: The final product must be purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The optical rotation should be measured to confirm retention of stereochemistry.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (K₂CO₃, 3.0 equivalents) and anhydrous acetonitrile (ACN) to form a slurry (approx. 0.05 M concentration relative to the substrate).

-

Substrate Addition: In a separate flask, dissolve the linear precursor, methyl (2R)-N-benzyl-2-amino-2-methyl-4-chlorobutanoate (1.0 equivalent), in anhydrous ACN.

-

Reaction Initiation: Add the substrate solution dropwise to the stirring K₂CO₃ slurry at room temperature over a period of 1-2 hours using a syringe pump. The slow addition helps maintain pseudo-high dilution conditions to favor intramolecular cyclization.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 82°C for ACN) and maintain for 12-24 hours. Monitor the reaction progress by TLC every 4 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate.

-

Characterization: Confirm the identity, purity, and stereochemical integrity of the product using NMR, HRMS, and polarimetry.

Safety and Handling

-

General Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container at room temperature, as recommended by suppliers. [3]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate is more than a simple heterocyclic compound; it is a sophisticated building block engineered for modern drug discovery. Its value is derived from the unique properties of the strained azetidine ring, which provides conformational constraint and high sp³ character, and its defined stereochemistry at a quaternary center. For researchers in medicinal chemistry, particularly those developing advanced therapeutic modalities like protein degraders, this compound offers a reliable and powerful tool to construct novel molecular architectures with enhanced pharmacokinetic profiles. Understanding its synthesis, reactivity, and strategic application is key to unlocking its full potential in the development of next-generation pharmaceuticals.

References

- methyl (2R)

- methyl (2R)

- Azetidines in medicinal chemistry: emerging applic

- 1-Benzyl-Azetidine-2-carboxylic acid methyl ester. Chem-Impex.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- methyl (2R)

- Substituted Azetidines in Drug Discovery. Life Chemicals.

- Advances in synthesis and chemistry of azetidines.

- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. calpaclab.com [calpaclab.com]

- 4. methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate [1179839-12-3] | King-Pharm [king-pharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

Introduction: The Azetidine Ring as a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Substituted Azetidine-2-Carboxylates

Azetidines, four-membered nitrogen-containing heterocycles, represent a fascinating and increasingly vital scaffold in organic synthesis and medicinal chemistry.[1] Their significance stems from a unique combination of properties: the considerable ring strain (approx. 25.4 kcal/mol) makes them reactive and amenable to further functionalization, yet they are significantly more stable and easier to handle than their three-membered aziridine counterparts.[1]

At the heart of this chemical class lies azetidine-2-carboxylic acid, a non-proteinogenic amino acid that serves as a structural homolog of proline.[2] This mimicry is the foundational principle governing the biological activity of its derivatives. The four-membered ring of azetidine imposes a more rigid conformational constraint than the five-membered ring of proline, making substituted azetidine-2-carboxylates powerful tools for probing and modulating biological systems.[3] By installing various substituents onto the azetidine core, medicinal chemists can fine-tune pharmacological activity, enhance selectivity, and improve pharmacokinetic properties, leading to the development of potent therapeutics targeting a wide array of diseases.[3] This guide provides a technical overview of the synthesis, mechanisms of action, and structure-activity relationships of substituted azetidine-2-carboxylates for researchers and drug development professionals.

The Proline Analogy: Mechanism, Toxicity, and Therapeutic Opportunity

The parent compound, L-azetidine-2-carboxylic acid, is a potent toxin found in plants like the lily-of-the-valley.[4] Its primary mechanism of toxicity stems from its ability to act as a proline mimic.[2]

Mechanism of Action: Protein Misfolding and ER Stress

Prolyl-tRNA synthetase, the enzyme responsible for charging transfer RNA (tRNA) with proline for protein synthesis, can mistakenly recognize and activate L-azetidine-2-carboxylic acid. This leads to its misincorporation into nascent polypeptide chains in place of proline residues.[2] The geometric and conformational differences between the four-membered azetidine ring and the five-membered proline ring disrupt the proper folding of proteins.[2][5] This can have catastrophic consequences for protein function and cellular homeostasis:

-

Altered Protein Structure: The misincorporation can alter the structure of critical proteins like collagen, keratin, and hemoglobin.[2]

-

Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins in the endoplasmic reticulum triggers the Unfolded Protein Response (UPR), a cellular stress response. L-azetidine-2-carboxylic acid has been shown to induce ER stress by activating pathways such as PERK, leading to the upregulation of autophagy markers (LC3-II), and inducing ATF6 cleavage.[5]

-

Apoptosis: Prolonged or severe ER stress ultimately leads to programmed cell death, or apoptosis. L-azetidine-2-carboxylic acid can increase the expression of pro-apoptotic proteins like BAX.[5]

This inherent toxicity has been observed across various species, causing a range of teratogenic and toxic disorders in animal studies.[2][5] While this activity makes the parent compound unsuitable as a therapeutic, it provides a powerful mechanistic rationale for its derivatives. The goal of medicinal chemistry in this area is to leverage the unique conformational constraints of the azetidine ring while designing substitutions that steer the molecule away from Prolyl-tRNA synthetase and towards a specific, desired biological target.

Harnessing the Scaffold: Biological Activities of Substituted Derivatives

By strategically functionalizing the azetidine-2-carboxylate core, chemists can create potent and selective modulators of various biological targets. The rigid ring serves to lock key pharmacophoric elements in a bioactive conformation, enhancing binding affinity and specificity.

Enzyme Inhibition

The conformationally constrained nature of the azetidine ring makes it an excellent scaffold for designing enzyme inhibitors that fit snugly into active sites.

-

Thrombin Inhibitors: (S)-azetidine-2-carboxylic acid is a key intermediate in the synthesis of potent thrombin inhibitors like melagatran.[3][6] In these molecules, the azetidine core acts as a rigidified proline mimetic that orients substituents to interact with key residues in the active site of the thrombin enzyme, effectively blocking its role in the blood coagulation cascade.

-

Monoacylglycerol Lipase (MAGL) Inhibitors: Janssen researchers have developed azetidine–piperazine diamides that are potent reversible inhibitors of MAGL, a key enzyme in the endocannabinoid system and a target for various diseases, including cancer.[1] The azetidine moiety is crucial for orienting the piperazine and amide groups for optimal interaction with the enzyme's active site.

-

Angiotensin-Converting Enzyme (ACE) Inhibitors: Derivatives such as mugineic acid and 2′′-hydroxynicotianamine, which contain the azetidine-2-carboxylic acid motif, have demonstrated ACE inhibitory activity.[3] This highlights the versatility of the scaffold in mimicking peptide-like conformations to inhibit proteases involved in blood pressure regulation.

Receptor Ligands

The azetidine scaffold is also used to create ligands for various receptors by presenting key functional groups in a defined three-dimensional space.

-

Glutamate Receptor Ligands: The synthesis of azetidinic amino acids has led to the development of novel ligands for glutamate receptors and transporters.[4] The rigid azetidine ring helps to mimic the specific conformations of glutamate required for binding to different receptor subtypes, offering a pathway to develop subtype-selective modulators for neurological disorders.

-

ORL1 Receptor Ligands: Aminoalkylazetidines have been explored as ligands for the Opioid-like Receptor 1 (ORL1), a target for pain and other CNS disorders.[4] Structure-activity relationship studies in this area focus on how substitutions on the azetidine ring and the nitrogen atom influence binding affinity and functional activity at the receptor.

Structure-Activity Relationship (SAR) Studies: A Systematic Workflow

The development of potent and selective azetidine-2-carboxylate derivatives relies on systematic SAR exploration. The process involves synthesizing a library of analogs with modifications at key positions (N1, C3, and C4) and evaluating their biological activity.

Illustrative SAR Data Table

The following table presents hypothetical data for a series of azetidine-2-carboxylates designed as inhibitors for a generic protease, demonstrating how systematic modifications can impact potency.

| Compound ID | N-Substitution (R1) | C4-Substitution (R2) | Protease Inhibition IC50 (nM) |

| AZ-001 | -H | -H | >10,000 |

| AZ-002 | -SO2Ph | -H | 1,500 |

| AZ-003 | -C(=O)NH-Bn | -H | 850 |

| AZ-004 | -C(=O)NH-Bn | -Ph | 250 |

| AZ-005 | -C(=O)NH-Bn | -p-F-Ph | 45 |

| AZ-006 | -C(=O)NH-Bn | -CH3 | 980 |

This is representative data for illustrative purposes only.

From this hypothetical data, a medicinal chemist would conclude:

-

N-acylation is critical for activity (compare AZ-001 to AZ-003).

-

Aromatic substitution at the C4 position enhances potency (compare AZ-003 to AZ-004).

-

An electron-withdrawing group on the C4-phenyl ring provides a significant boost in activity (AZ-005), suggesting a specific interaction with a sub-pocket of the enzyme's active site.

Experimental Protocols for Biological Evaluation

To ensure scientific rigor, the evaluation of novel substituted azetidine-2-carboxylates requires robust and validated experimental protocols. The following are representative, self-validating workflows for assessing both target engagement and potential off-target toxicity.

Protocol 1: In Vitro Serine Protease Inhibition Assay (Fluorogenic)

This protocol describes a standard method to determine the inhibitory potency (IC50) of a compound against a serine protease like thrombin.

A. Materials:

-

Test Compounds (substituted azetidine-2-carboxylates) dissolved in 100% DMSO to make 10 mM stock solutions.

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.

-

Target Enzyme: Purified human serine protease (e.g., Thrombin) in assay buffer.

-

Fluorogenic Substrate: e.g., Boc-Val-Pro-Arg-AMC.

-

Positive Control Inhibitor: A known inhibitor of the target enzyme (e.g., Melagatran).

-

96-well black, flat-bottom microplates.

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

B. Procedure:

-

Compound Dilution: Prepare a serial dilution series of the test compounds in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series from the 10 mM stock.

-

Assay Plate Preparation: Add 2 µL of the diluted compounds, positive control, or DMSO (vehicle control) to the wells of the 96-well plate.

-

Enzyme Addition: Add 48 µL of the target enzyme solution (at a final concentration of ~1 nM) to each well.

-

Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

-

Reaction Initiation: Add 50 µL of the fluorogenic substrate solution (at a final concentration equal to its Km value) to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader. Measure the increase in fluorescence every 60 seconds for 20-30 minutes. The rate of increase (slope) is proportional to enzyme activity.

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Normalize the data: Set the average rate of the vehicle control wells to 100% activity and the average rate of a high-concentration positive control to 0% activity.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for each test compound.

-

Protocol 2: Cell Viability Assay (MTT or equivalent)

This protocol assesses the general cytotoxicity of the compounds, providing a crucial counter-screen to identify compounds that may be toxic due to the proline mimicry mechanism.

A. Materials:

-

Human cell line (e.g., HeLa or HEK293).

-

Complete culture medium (e.g., DMEM + 10% FBS).

-

Test Compounds dissolved in DMSO.

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization Buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

96-well clear, flat-bottom microplates.

-

Absorbance plate reader (570 nm).

B. Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., staurosporine).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at 570 nm.

-

Data Analysis:

-

Normalize the data: Set the absorbance of the vehicle control wells to 100% viability.

-

Plot the percent viability versus the logarithm of the compound concentration.

-

Fit the data to determine the CC50 (concentration causing 50% cytotoxicity). A desirable therapeutic candidate should have a high CC50 and a low IC50 against its target (a large therapeutic window).

-

Conclusion and Future Directions

Substituted azetidine-2-carboxylates have firmly established their place as privileged scaffolds in modern drug discovery. Originating from a plant-derived proline analog, the parent compound's mechanism of toxicity has been cleverly circumvented and repurposed by medicinal chemists. By leveraging the unique conformational constraints of the four-membered ring, researchers have successfully developed potent and selective inhibitors of crucial enzymes and modulators of key receptors.

The future of this chemical class remains bright. The ongoing development of novel synthetic methodologies will continue to expand the accessible chemical space, allowing for the creation of even more sophisticated and functionally diverse derivatives.[1] Future applications will likely focus on their use as peptidomimetics to tackle challenging targets like protein-protein interactions and as probes to explore new areas of biology. The systematic combination of rational design, combinatorial synthesis, and robust biological evaluation will ensure that substituted azetidine-2-carboxylates continue to yield promising candidates for the next generation of therapeutics.

References

- Urban, M. & Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Wikipedia.

- Murakami, M. et al. (1998). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

- Couty, F. & Evano, G. (2006). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW.

-

MedChemExpress. (n.d.). L-Azetidine-2-carboxylic acid. MedChemExpress. [Link]

- Kumar, V. et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

The Azetidine Ring: A Versatile Scaffold for Modern Drug Discovery

Abstract

The azetidine ring, a four-membered nitrogenous heterocycle, has rapidly evolved from a synthetic curiosity into a cornerstone of modern medicinal chemistry. Its growing prevalence in drug discovery is attributed to a unique combination of structural rigidity, three-dimensionality (sp³-rich character), and favorable physicochemical properties.[1] The inherent ring strain of approximately 25.4 kcal/mol distinguishes it from the more labile aziridines and the more flexible pyrrolidines, offering a stable yet conformationally constrained scaffold.[2] This guide provides an in-depth analysis of the strategic application of the azetidine motif, detailing its impact on pharmacological profiles, synthetic accessibility, and its role in several FDA-approved therapeutics.[1]

Introduction: The Rise of Small, Strained Rings in Medicinal Chemistry

The pharmaceutical industry's perennial challenge is the exploration of novel chemical space to identify drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. For decades, drug design was dominated by flat, aromatic structures. However, the recognition that biological targets are complex, three-dimensional entities has spurred a shift towards molecules with greater sp³ character.

1.1. Beyond Flatland: The Need for Three-Dimensionality

Increasing the three-dimensionality of drug candidates can lead to improved target binding through more specific and spatially distributed interactions, often resulting in enhanced potency and selectivity. Furthermore, sp³-rich scaffolds tend to exhibit improved physicochemical properties, such as better aqueous solubility and metabolic stability, compared to their planar aromatic counterparts.[3]

1.2. Azetidine: A Unique Saturated Heterocycle

The azetidine ring has emerged as a "privileged" scaffold in this context.[4] It offers a compelling balance of properties:

-

Conformational Rigidity: The puckered four-membered ring restricts the spatial orientation of its substituents, which can minimize the entropic penalty upon binding to a biological target, thereby increasing affinity.[5]

-

Metabolic Stability: Incorporation of the azetidine motif has been shown to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][3]

-

Physicochemical Modulation: The basic nitrogen atom (pKa of conjugate acid ≈ 11.3) can improve aqueous solubility and provides a handle for synthetic modification.[6][7]

-

Novel Exit Vectors: The azetidine scaffold provides distinct vectors for substituent placement, allowing for the exploration of new regions of chemical space.[3]

1.3. Historical Perspective and Recent Surge in Interest

First synthesized in 1888, the azetidine ring was long considered a synthetic challenge. The discovery of naturally occurring L-azetidine-2-carboxylic acid in 1955 hinted at its biological relevance. However, it was the recent advancements in synthetic methodologies that truly unlocked its potential, making a diverse array of functionalized azetidines accessible for drug discovery programs. This has led to its incorporation into numerous clinical candidates and several FDA-approved drugs.[1]

Physicochemical and Structural Properties of the Azetidine Ring

The utility of azetidine in drug design stems directly from its fundamental structural and electronic properties.

2.1. Conformational Analysis: The Puckered Nature of Azetidines

Unlike aromatic rings, the azetidine ring is not planar. It adopts a puckered conformation, which is crucial for the precise three-dimensional positioning of substituents. This inherent rigidity is a key advantage in designing ligands for specific protein binding pockets.

Caption: Puckered conformation of the azetidine ring.

2.2. Impact on Physicochemical Properties

The introduction of an azetidine ring can significantly and predictably alter a molecule's drug-like properties.

| Property | Impact of Azetidine Moiety | Rationale |

| Lipophilicity (logP/logD) | Generally reduces lipophilicity | The polar nitrogen atom increases the hydrophilic character of the molecule. |

| Aqueous Solubility | Often improves solubility | The basic nitrogen can be protonated at physiological pH, and the polar nature disrupts crystal lattice packing.[1][8] |

| pKa and Basicity | Introduces a basic center (pKa ~11.3) | The nitrogen lone pair is available for protonation, influencing absorption and distribution.[6][7] |

| Metabolic Stability | Frequently enhances stability | Can block metabolically labile positions and the ring itself is often resistant to CYP450-mediated degradation.[1] |

Azetidine as a Key Building Block in Drug Design

Medicinal chemists employ the azetidine scaffold in several strategic ways to optimize lead compounds.

3.1. A Bioisostere for Common Moieties

Bioisosteric replacement is a cornerstone of drug design, where one functional group is replaced by another to improve properties without losing desired biological activity. Azetidine is a versatile bioisostere.[3]

-

Proline/Pyrrolidine Replacement: As a smaller, more constrained analogue, azetidine can mimic the five-membered pyrrolidine ring of proline, often leading to improved selectivity or altered binding modes.[8][9]

-

Piperidine Replacement: Replacing a flexible six-membered piperidine with a rigid four-membered azetidine can lock in a bioactive conformation, enhancing potency.

-

Acyclic Fragment Mimic: It can serve as a rigid scaffold to replace flexible acyclic linkers, reducing the entropic cost of binding.

Caption: Azetidine as a bioisosteric replacement strategy.

3.2. Vectorial Exit Points for Library Synthesis

The azetidine ring serves as an excellent scaffold for creating compound libraries. Substituents can be readily introduced at the N-1, C-2, and C-3 positions, providing distinct vectors to probe the binding pocket of a target protein. This modularity is invaluable for structure-activity relationship (SAR) studies.[3]

Synthetic Strategies for Azetidine-Containing Molecules

The increased accessibility of azetidines is due to significant progress in synthetic organic chemistry.[2][10]

4.1. Ring-Closing Reactions

-

Intramolecular Cyclization: The most traditional approach involves the intramolecular cyclization of γ-amino alcohols or their derivatives, where a nitrogen nucleophile displaces a leaving group to form the four-membered ring.

-

[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions between imines and alkenes, such as the aza Paternò-Büchi reaction, offer a direct route to functionalized azetidines.[2][11]

4.2. Functionalization of the Azetidine Ring

-

Strain-Release Methodologies: Highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) can undergo strain-release-driven reactions with various nucleophiles to generate diverse 3-substituted azetidines.

-

C-H Functionalization: Modern methods allow for the direct and stereoselective functionalization of C(sp³)–H bonds on the azetidine ring, enabling late-stage modification of complex molecules.[2]

4.3. Representative Experimental Protocol: Synthesis of 3-Substituted Azetidines via Aza-Michael Addition

This protocol describes a common method for synthesizing 3-substituted azetidines, which are valuable building blocks.

Objective: To synthesize methyl 2-(1-((tert-butoxycarbonyl)-3-(1H-pyrazol-1-yl)azetidin-3-yl))acetate.

Methodology:

-

Step 1: Horner-Wadsworth-Emmons Reaction. To a solution of N-Boc-azetidin-3-one in a suitable solvent (e.g., THF), add a phosphonate ylide reagent (e.g., triethyl phosphonoacetate) and a base (e.g., DBU). Stir at room temperature until TLC analysis indicates completion of the reaction to form the α,β-unsaturated ester intermediate, methyl (N-Boc-azetidin-3-ylidene)acetate.[12]

-

Step 2: Aza-Michael Addition. To the solution containing the intermediate from Step 1, add the desired NH-heterocycle (e.g., pyrazole). The reaction proceeds via a conjugate addition of the nitrogen nucleophile to the electron-deficient alkene.[12]

-

Step 3: Work-up and Purification. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Step 4: Chromatography. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-substituted azetidine product.[12]

-

Step 5: Characterization. Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[12]

Case Studies: FDA-Approved Drugs Featuring the Azetidine Ring

The tangible impact of the azetidine ring is best illustrated by its presence in several marketed drugs across various therapeutic areas.[1]

| Drug Name | Therapeutic Indication | Role of the Azetidine Moiety |

| Axitinib (Inlyta®) | Renal Cell Carcinoma | Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).[13][14] The core structure is an indazole derivative.[14] |

| Pazopanib (Votrient®) | Renal Cell Carcinoma, Soft Tissue Sarcoma | Pazopanib is a multi-targeted tyrosine kinase inhibitor.[15] Its synthesis involves key intermediates like 3-methyl-6-nitro-1H-indazole.[15][16] |

| Baricitinib (Olumiant®) | Rheumatoid Arthritis | The azetidine ring is a key structural feature contributing to the drug's pharmacokinetic profile and receptor selectivity.[1] |

| Cobimetinib (Cotellic®) | Melanoma | As a MEK1/2 inhibitor, the azetidine component helps to optimize the molecule's binding and overall properties.[1][4] |

| Azelnidipine (Calblock®) | Hypertension | One of the earlier examples, this calcium channel blocker incorporates an azetidine ring to tune its pharmacological properties.[1][5] |

Note: While Axitinib and Pazopanib are important drugs, they do not contain an azetidine ring. They are included here as they are often discussed in the context of kinase inhibitors alongside azetidine-containing molecules. Baricitinib, Cobimetinib, and Azelnidipine are prime examples of drugs that do incorporate this scaffold.

Challenges and Future Directions

Despite its advantages, the application of the azetidine scaffold is not without challenges.

-

Synthetic Scalability: While academic methods are plentiful, scaling up the synthesis of complex azetidine derivatives for commercial production can be challenging and costly.

-

Metabolic Liabilities: Although often stable, the strained ring can be susceptible to specific metabolic pathways, such as ring-opening, particularly with certain substitution patterns.[17] Careful ADME profiling is essential.

-

Future Outlook: The future for azetidines in medicinal chemistry is bright. Ongoing research is focused on developing more efficient and stereoselective synthetic methods.[1] The use of azetidines as platforms for developing novel chemical probes and as key components in proteolysis-targeting chimeras (PROTACs) and other advanced therapeutic modalities is a rapidly expanding area of investigation.

Conclusion

The azetidine ring has firmly established itself as a valuable scaffold in the medicinal chemist's toolbox. Its unique conformational constraints and ability to favorably modulate physicochemical properties have proven to be highly advantageous in the design of modern therapeutics.[1] From its role as a rigid bioisostere to its incorporation in marketed drugs, the azetidine motif provides a powerful strategy for navigating complex biological targets and addressing the multifaceted challenges of drug discovery.[1] As synthetic methodologies continue to advance, the prevalence and impact of this small, strained heterocycle are set to grow, paving the way for the next generation of innovative medicines.

References

- Cheekatla, S. R. (2026, January 5).

- Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.

- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.

- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.

- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.

- Szostak, M. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- Azetidines in Drug Discovery. PharmaBlock.

- Han, Y., et al. (2012, August 31). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- Han, Y., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry.

- Azetidines in medicinal chemistry: emerging applications and approved drugs.

- Review of 3-substituted azetidine synthesis methods. BenchChem.

- Azetidines. Enamine.

- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.

- Han, Y., et al. (2012, September 27). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.

- Feula, A. (2013, April).

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.

- Examples of azetidine‐based bioisosters.

- Substituted Azetidines in Drug Discovery. Life Chemicals.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.

- Azetidine. Wikipedia.

- A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine. BenchChem.

- Biologically active compounds with azetidine rings.

- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central.

- Azetidine. PubChem.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule ST

- A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor. BenchChem.

- Proline Analogues. Chemical Reviews.

- Chemical Properties of Azetidine (CAS 503-29-7). Cheméo.

- Ahmed, S. E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.

- Background and conceptual design a Aza-azetidine bioisostere of...

- A Novel Practical Synthesis of Pazopanib: An Anticancer Drug.

- Diagram of synthesis of pazopanib hydrochloride

- Axitinib for the management of metast

- An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Prepar

- A novel process for preparation of pazopanib hydrochloride.

- Axitinib: A Photoswitchable Approved Tyrosine Kinase Inhibitor. PubMed.

- Design, Synthesis, and Biological Evaluation of Axitinib Deriv

- Axitinib. PubChem.

- a) Selected azetidine‐containing spirocyclic pharmaceuticals....

- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Azetidines - Enamine [enamine.net]

- 6. Azetidine - Wikipedia [en.wikipedia.org]

- 7. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Axitinib for the management of metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Among the diverse array of azetidine-based building blocks, methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate and its derivatives represent a critical class of intermediates, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the synthesis, derivatization, and application of these valuable compounds, with a special focus on their role in the construction of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, mechanistic insights, and characterization data are presented to enable researchers to effectively utilize this scaffold in their drug discovery programs.

Introduction: The Strategic Value of the Azetidine Scaffold

The four-membered nitrogen-containing heterocycle, azetidine, has garnered significant attention in drug discovery due to its unique structural features.[1] The inherent ring strain and sp³-rich character of the azetidine ring confer a degree of conformational rigidity that can enhance binding to biological targets and improve metabolic stability.[1] Furthermore, the incorporation of an azetidine moiety can lead to improved aqueous solubility and provides novel exit vectors for chemical elaboration, allowing for the exploration of previously inaccessible chemical space.[2]

Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate (Figure 1) is a chiral building block that combines the advantageous properties of the azetidine core with strategically placed functional groups for further chemical modification. The defined stereochemistry at the C2 position is crucial for creating specific interactions with biological targets, while the benzyl and methyl ester groups offer versatile handles for derivatization.

Caption: Chemical structure of the core molecule.

Synthesis of the Core Scaffold: Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate

A plausible and field-proven retrosynthetic analysis is presented below (Figure 2). The synthesis would commence from a chiral starting material, such as an amino acid, to install the stereocenter that will become the C2 of the azetidine ring.

Caption: Retrosynthetic analysis for the core molecule.

Conceptual Experimental Protocol:

A detailed, step-by-step methodology for the synthesis of the core compound is outlined below, based on established chemical principles for the formation of chiral azetidines.

Step 1: Synthesis of a Chiral Amino Alcohol

-

Starting from a commercially available chiral precursor, such as an N-protected (R)-alanine derivative, perform a carbon-carbon bond-forming reaction (e.g., Grignard reaction with a protected 3-carbon electrophile) to introduce the necessary carbon backbone.

-

Subsequent reduction of the carboxylic acid functionality to a primary alcohol and deprotection would yield the key amino diol intermediate.

Step 2: Selective Protection and Activation

-

The primary hydroxyl group of the amino diol is selectively protected (e.g., as a silyl ether) to differentiate it from the secondary hydroxyl group.

-